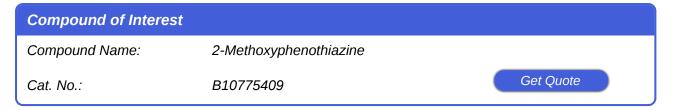


The Multifaceted Biological Activities of Phenothiazines: A Technical Review for Drug Development

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For Researchers, Scientists, and Drug Development Professionals

Phenothiazines, a class of tricyclic heterocyclic compounds, have a rich history in pharmacotherapy, initially gaining prominence for their antipsychotic effects. However, decades of research have unveiled a remarkable breadth of biological activities, extending to anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth review of the diverse biological activities of phenothiazines, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of phenothiazine derivatives as therapeutic agents in various disease contexts.

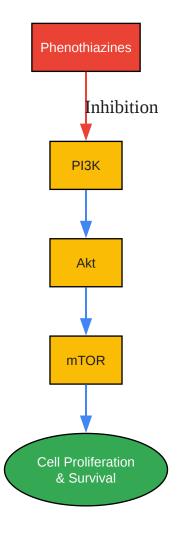
Anticancer Activity of Phenothiazines

Phenothiazines have emerged as a promising class of compounds in oncology, exhibiting cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Modulation of Key Signaling Pathways



PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Phenothiazines have been shown to inhibit this pathway, leading to the suppression of tumor growth. For instance, chlorpromazine has been demonstrated to downregulate the phosphorylation of Akt and mTOR in cancer cells, thereby inducing apoptosis.



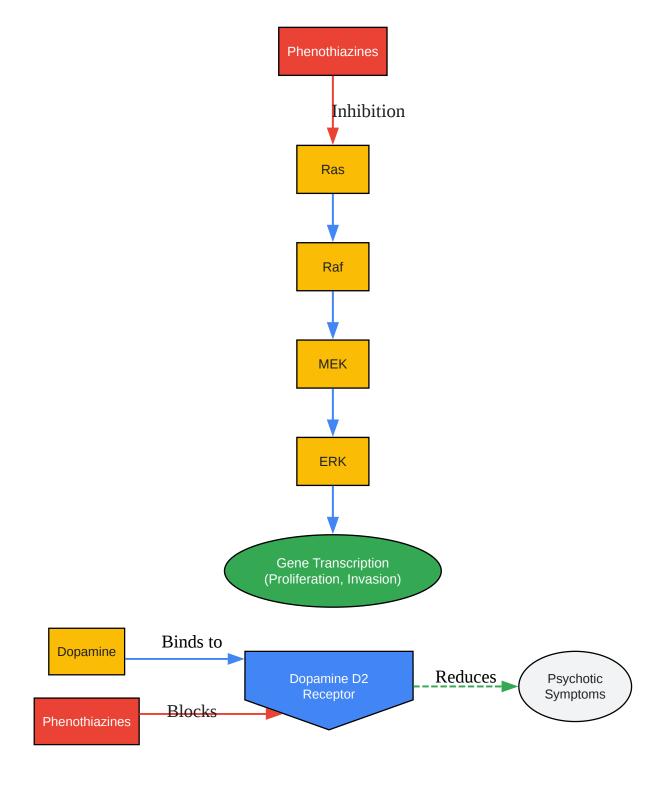
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Caption: Phenothiazine-mediated inhibition of the PI3K/Akt/mTOR pathway.

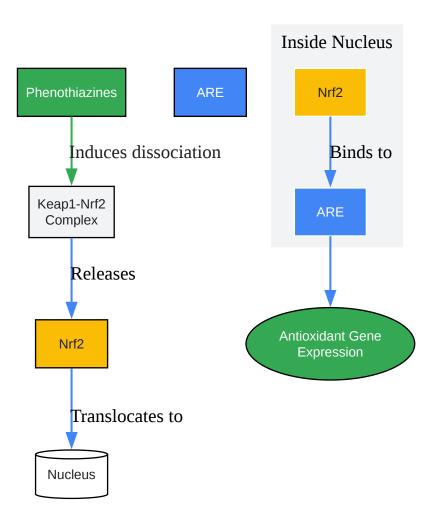
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some phenothiazine derivatives, such as



trifluoperazine, have been found to suppress the phosphorylation of ERK, thereby inhibiting cancer cell invasion and angiogenesis.







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